7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Description
7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound that features a unique structure combining a pyridoquinoline core with a morpholinylsulfonyl group
Properties
IUPAC Name |
4,8-dimethyl-7-morpholin-4-ylsulfonyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-12-10-17(21)20-5-3-4-14-13(2)16(11-15(12)18(14)20)25(22,23)19-6-8-24-9-7-19/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBLDAGUYWREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCCC3=C2C1=CC(=C3C)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyridoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridoquinoline structure.
Introduction of the Morpholinylsulfonyl Group: This is achieved through sulfonylation reactions, where a morpholine derivative is reacted with sulfonyl chloride in the presence of a base.
Final Modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: The compound’s properties may be explored for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with molecular targets, such as enzymes or receptors. The morpholinylsulfonyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one include other pyridoquinoline derivatives and morpholinylsulfonyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
